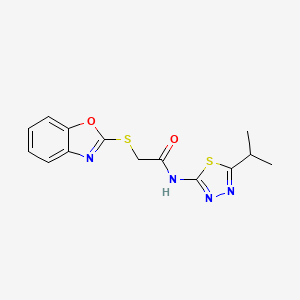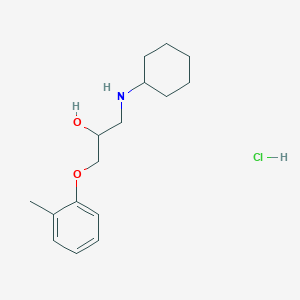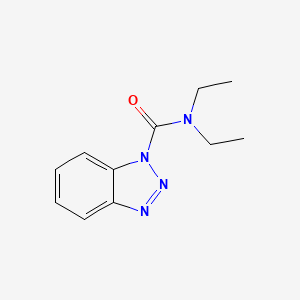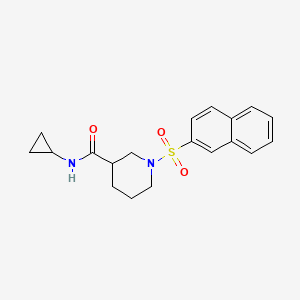![molecular formula C14H20N2O5S B4395508 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4395508.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide
Übersicht
Beschreibung
1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide, also known as SDPC, is a chemical compound that has been widely studied for its potential applications in scientific research. The compound was first synthesized in the 1990s, and since then, it has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide involves its ability to bind to specific targets, including ion channels and receptors, and inhibit their activity. The compound has been shown to have a high affinity for certain types of ion channels, including voltage-gated sodium channels and calcium channels. By blocking the activity of these channels, 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide can modulate the flow of ions across cell membranes, leading to changes in cellular function.
Biochemical and Physiological Effects
Studies have shown that 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has a range of biochemical and physiological effects, including effects on neurotransmission, inflammation, and pain perception. The compound has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of cytokines and other inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has several advantages as a research tool, including its high potency and selectivity for specific targets. The compound is also relatively stable and can be used in a variety of experimental settings. However, there are also limitations to its use, including the need for specialized equipment and expertise in its synthesis and handling. In addition, the high potency of 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide can make it difficult to interpret experimental results, as small changes in concentration can have significant effects on cellular function.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide, including studies of its effects on specific ion channels and receptors, as well as investigations into its potential therapeutic applications. The compound has been shown to have promising effects in animal models of pain and inflammation, suggesting that it may have potential as a novel analgesic or anti-inflammatory agent. In addition, further studies of the mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide may lead to the development of new drugs targeting ion channels and receptors.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been used in a variety of scientific research applications, including studies of ion channels, receptors, and enzymes. The compound has been shown to have potent inhibitory effects on a range of targets, making it a valuable tool for researchers studying these systems. 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has also been used to investigate the role of specific proteins in various physiological processes, including neurotransmission and inflammation.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-11-5-6-12(21-2)13(8-11)22(18,19)16-7-3-4-10(9-16)14(15)17/h5-6,8,10H,3-4,7,9H2,1-2H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAMDYLYQOZMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide](/img/structure/B4395435.png)
![8-(4-isopropyl-2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4395437.png)






![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4395468.png)

![1-{1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4395479.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4395487.png)
![N-(2-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4395500.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-4-(propionylamino)benzamide](/img/structure/B4395501.png)